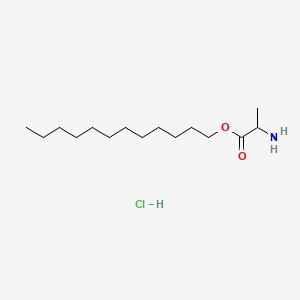
Dodecyl DL-alaninate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl L-alaninate hydrochloride is a chemical compound with the molecular formula C15H32ClNO2. It is an ester derivative of L-alanine, where the amino acid is esterified with a dodecyl group and combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its surfactant properties and is used in various applications, including pharmaceuticals and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl L-alaninate hydrochloride typically involves the esterification of L-alanine with dodecanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of Dodecyl L-alaninate hydrochloride may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecyl L-alaninate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-alanine and dodecanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other alkyl or aryl groups.
Oxidation and Reduction: The dodecyl chain can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Requires nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: L-alanine and dodecanol.
Substitution: Various alkyl or aryl derivatives of L-alaninate.
Oxidation: Dodecanoic acid or dodecanol.
Scientific Research Applications
Dodecyl L-alaninate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Employed in the study of membrane proteins and as a component in buffer solutions for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying and stabilizing properties
Mechanism of Action
The mechanism of action of Dodecyl L-alaninate hydrochloride primarily involves its surfactant properties. The compound can interact with lipid bilayers, disrupting the membrane structure and enhancing the permeability of the membrane. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across biological membranes .
Comparison with Similar Compounds
Similar Compounds
Dodecyl Amino Glucoside: Another surfactant with similar properties, used in transdermal drug delivery.
Sodium N-(dodecyloxycarbonyl)alaninate: An anionic surfactant with similar applications in detergents and emulsifiers.
Uniqueness
Dodecyl L-alaninate hydrochloride is unique due to its specific combination of L-alanine and dodecyl group, which imparts distinct surfactant properties. Its ability to form stable emulsions and enhance membrane permeability makes it particularly valuable in pharmaceutical and cosmetic applications .
Properties
Molecular Formula |
C15H32ClNO2 |
|---|---|
Molecular Weight |
293.87 g/mol |
IUPAC Name |
dodecyl 2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C15H31NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;/h14H,3-13,16H2,1-2H3;1H |
InChI Key |
AIMIBZYOJHWNND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















